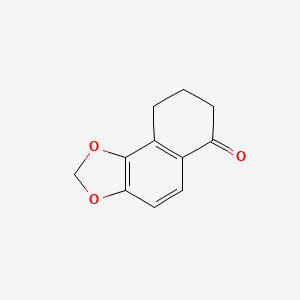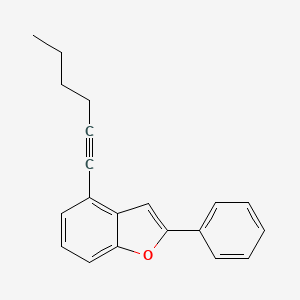
4-(2,2-二乙氧基乙氧基)苯甲酸甲酯
描述
“Methyl 4-(2,2-diethoxyethoxy)benzoate” is a chemical compound . It contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 1 aromatic ether .
Synthesis Analysis
The synthesis of “Methyl 4-(2,2-diethoxyethoxy)benzoate” involves the reaction of 4-hydroxy-benzoic acid methyl ester with K2CO3 and 2-bromo-1,1-diethoxy-ethane in DMF. The reaction mixture is stirred at 110°C for 2 days .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2,2-diethoxyethoxy)benzoate” includes a six-membered aromatic ring and an ester group. It also contains two aliphatic ethers and one aromatic ether .科学研究应用
合成和有机化学应用
- 4-甲氧基苯甲酸甲酯(4-(2,2-二乙氧基乙氧基)苯甲酸甲酯的类似物)用作各种有机合成中的中间体,包括成像化合物 [(125)I]iodoDPA-713 的合成。由于其甜美的草本香气,它还应用于香料和香水工业 (Popovski, Mladenovska, & Panovska, 2010).
配位聚合物合成
- 该化合物用于配位聚合物的热液合成。例如,4-(氰基甲氧基)苯甲酸甲酯与 Cd(NO3)2 和 NaN3 的反应产生一种新的二维 Cd(II) 配位聚合物,表现出强烈的蓝色发射和荧光特性 (Wang et al., 2012).
液晶性质
- 4-甲氧基苯甲酸甲酯衍生物表现出介晶行为,可用于研究液晶性质。此类衍生物显示出经典的向列和近晶 A 相,具有较高同源成员是纯近晶的 (Kuboshita, Matsunaga, & Matsuzaki, 1991).
光聚合
- 4-甲氧基苯甲酸甲酯衍生物被探索为硝氧介导光聚合过程中的光引发剂。它们在紫外诱导光聚合中显示出潜力,为聚(正丁基丙烯酸酯)等聚合物的生产提供了一条有效的途径 (Guillaneuf et al., 2010).
有机反应
- 4-甲氧基苯甲酸甲酯衍生物还参与各种有机反应。例如,它们在 Horner-Wadsworth-Emmons 条件下与醛反应生成烯基膦酸酯 (Baird et al., 2011).
属性
IUPAC Name |
methyl 4-(2,2-diethoxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-4-17-13(18-5-2)10-19-12-8-6-11(7-9-12)14(15)16-3/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLBZFGEQXSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435412 | |
| Record name | Methyl 4-(2,2-diethoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-diethoxyethoxy)benzoate | |
CAS RN |
93749-47-4 | |
| Record name | Methyl 4-(2,2-diethoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

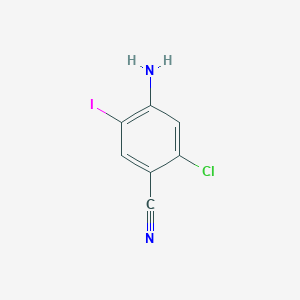
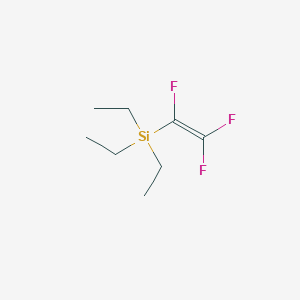
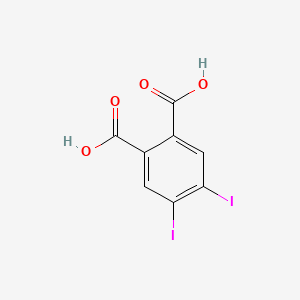
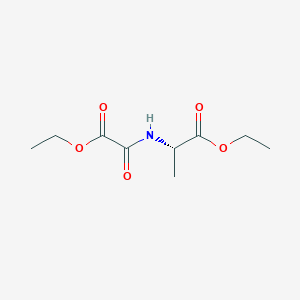
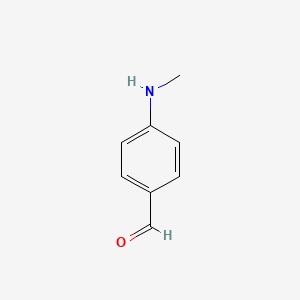
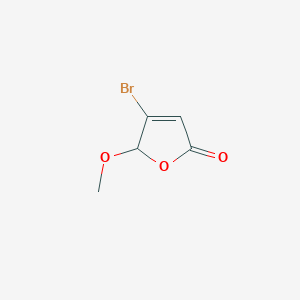
![4,10-Bis[(8-hydroxy-2-quinolinyl)methyl]-1,7,13-trithia-4,10-diazacyclohexadecan-15-OL](/img/structure/B1624766.png)
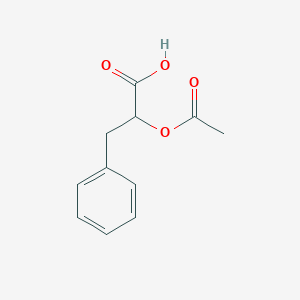


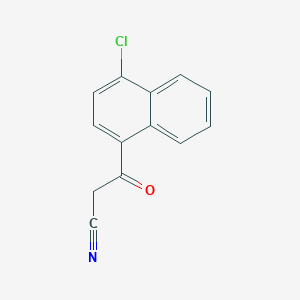
![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)
